Elemicin

Description

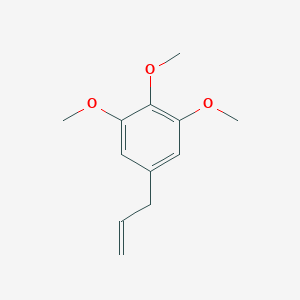

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethoxy-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLQKQKXWHCZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Record name | elemicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Elemicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197586 | |

| Record name | Elemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale straw coloured viscous liquid; Spice with floral notes | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 156.00 °C. @ 17.00 mm Hg | |

| Record name | Elemicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.058-1.070 | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

487-11-6 | |

| Record name | Elemicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elemicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elemicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYALLYL BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ191AKAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Elemicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Elemicin: Chemical Structure, Properties, and Biological Activities

Introduction

Elemicin is a naturally occurring phenylpropene, an organic compound found in the essential oils of various plants, most notably in elemi resin and nutmeg.[1][2] It is structurally similar to other well-known phenylpropenes like myristicin, also found in nutmeg.[2] this compound has garnered significant interest within the scientific community due to its diverse range of biological activities, which include antimicrobial, antioxidant, and antiviral properties.[3] However, concerns regarding its potential genotoxicity and carcinogenicity, particularly after metabolic activation, have also been raised, making it a subject of ongoing research for drug development professionals and toxicologists.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.

Chemical Structure

This compound is systematically named 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene.[2] It is characterized by a benzene ring substituted with three methoxy groups and an allyl group.

| Identifier | Value |

| IUPAC Name | 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene[2] |

| Molecular Formula | C₁₂H₁₆O₃[5] |

| Molecular Weight | 208.25 g/mol [1] |

| SMILES Notation | COC1=CC(=CC(=C1OC)OC)CC=C[1] |

| CAS Number | 487-11-6[2] |

Physicochemical Properties

This compound is a colorless to pale straw-colored viscous liquid with a spicy, floral aroma.[6] It is practically insoluble in water but soluble in organic solvents such as ethanol, chloroform, and ethyl acetate.[6][7]

| Property | Value | Reference(s) |

| Appearance | Colourless to pale straw coloured viscous liquid | [6] |

| Boiling Point | 279.8 °C at 760 mmHg | [8] |

| Density | 1.07 g/cm³ | [1] |

| Solubility in Water | Practically insoluble | [6] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethyl formamide | [9] |

| Refractive Index | 1.529-1.534 | [6] |

| logP | 2.5 | [7] |

Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological activities, ranging from therapeutic to toxicological effects.

| Property | Description | Quantitative Data (if available) | Reference(s) |

| Antimicrobial Activity | Active against various bacteria and fungi. | MICs: S. aureus (600 mg/L), B. subtilis (2,500 mg/L), C. albicans (1,000 mg/L) | [9] |

| Antioxidant Activity | Demonstrates free radical scavenging capabilities. | - | [3] |

| Antiviral Activity | Shows potential antiviral effects. | - | [3] |

| Genotoxicity | Possesses genotoxic potential, particularly after metabolic activation. | - | [3] |

| Carcinogenicity | Exhibits carcinogenic properties in some studies. | - | [3] |

| Psychoactive Effects | Contributes to the psychoactive effects of nutmeg, causing delirium and disorientation in excess. | - | [3] |

Experimental Protocols

Extraction and Isolation of this compound from Elemi Oil

A common method for isolating this compound is through vacuum distillation of elemi oil.

Protocol:

-

Subject the elemi essential oil to vacuum distillation.

-

Collect the fraction that distills between 162-165 °C at a reduced pressure of 10 torr. This fraction will be enriched with this compound.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of this compound in essential oils and biological samples.

Protocol:

-

Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., hexane or ethyl acetate).

-

GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to separate the components based on their boiling points and polarity.

-

MS Detection: The separated components are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of a known standard.

Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium for the test microorganism.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Reaction Mixture: In a test tube or a 96-well plate, mix different concentrations of this compound with the DPPH solution.

-

Incubation: Allow the reaction to proceed in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of cell viability compared to an untreated control.

Signaling Pathways and Metabolic Activation

The biological effects of this compound, including its toxicity, are closely linked to its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The metabolic activation of this compound is a critical step in its potential to cause genotoxicity and carcinogenicity.

Metabolic activation of this compound by cytochrome P450 enzymes.

The primary metabolic activation pathway involves the 1'-hydroxylation of the allyl side chain of this compound, a reaction catalyzed by several CYP isoforms, including CYP1A1, CYP1A2, and CYP3A4.[2] This hydroxylation results in the formation of 1'-hydroxythis compound, a reactive metabolite.[1] This electrophilic intermediate can then form adducts with cellular macromolecules such as DNA, leading to mutations and potentially initiating carcinogenesis.

Experimental Workflow: Cytotoxicity Assessment using MTT Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound using the MTT assay.

Workflow for assessing this compound cytotoxicity using the MTT assay.

Conclusion

This compound is a phenylpropene with a well-defined chemical structure and a range of interesting physicochemical and pharmacological properties. Its biological activities, including antimicrobial and antioxidant effects, suggest potential therapeutic applications. However, its metabolic activation to genotoxic and carcinogenic metabolites necessitates careful evaluation and further research. The experimental protocols and pathways described in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working with this multifaceted compound. A thorough comprehension of its chemistry, bioactivity, and metabolic fate is crucial for harnessing its potential benefits while mitigating its risks.

References

- 1. Metabolic Activation of this compound Leads to the Inhibition of Stearoyl-CoA Desaturase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Metabolic Activation in this compound-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Metabolic Activation in this compound-Induced Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 69Ron's "Triple E" Tech for this compound Extraction from Elemi Oil | DMT-Nexus forum [forum.dmt-nexus.me]

- 7. researchgate.net [researchgate.net]

- 8. Myristicin and this compound: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

Elemicin: A Comprehensive Technical Guide to Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of elemicin, a naturally occurring phenylpropene found in various plant species. This compound is recognized for its diverse pharmacological activities, including antimicrobial, antioxidant, and psychoactive properties.[1][2][3] This document details its primary plant sources, geographical distribution, quantitative analysis, and the experimental protocols for its extraction and identification. Furthermore, it visualizes key experimental workflows and metabolic pathways to support research and development efforts.

Natural Sources and Plant Distribution of this compound

This compound is a constituent of the essential oils of numerous aromatic plants. Its presence is particularly significant in species belonging to the Apiaceae, Myristicaceae, and Poaceae families. The concentration of this compound can vary considerably based on the plant species, geographical origin, part of the plant used, and maturity stage.[4][5]

Key Plant Families and Species:

-

Myristicaceae: The most well-known source of this compound is the nutmeg tree (Myristica fragrans), indigenous to the Maluku Islands of Indonesia.[4] this compound is present in both the seed (nutmeg) and its lacy covering (mace).[1][4]

-

Apiaceae: This family includes several common herbs and vegetables that contain this compound.

-

Parsley (Petroselinum crispum and Petroselinum sativum): Found in the essential oil of the seeds and aerial parts.[3][6][7]

-

Carrot (Daucus carota): The essential oil from the umbels (flower clusters) of wild carrot is a notable source of this compound.[5][8] Different subspecies and geographical locations, such as Montenegro and Turkey, show varying concentrations.[5][9]

-

-

Canariaceae: Canarium luzonicum, commonly known as elemi, is a tree native to the Philippines from which this compound was first isolated and after which it is named.[1]

-

Poaceae: Certain species of aromatic grasses are rich in this compound.

-

Lauraceae: Some species within this family, such as Ocotea aff. O. caparrapi, have been found to contain significant levels of this compound in their bark.[3]

-

Zingiberaceae: The rhizome essential oil of Zingiber niveum is reported to have a very high concentration of this compound.[3]

The geographical distribution of these plants is widespread, covering tropical regions (e.g., Myristica fragrans in Indonesia) and temperate zones across Europe, Asia, and Africa (e.g., Daucus carota).[4][11][12]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound varies significantly among different plant sources and even within the same species due to genetic and environmental factors.[4][12] The following table summarizes the quantitative data reported in the literature.

| Plant Species | Plant Part | This compound Concentration (% of Essential Oil) | Reference(s) |

| Myristica fragrans | Nutmeg (Seed) | 0.3% - 24.44% | [1][3][4][13][14] |

| Myristica fragrans | Mace (Aril) | ~10.5% | [1][2] |

| Canarium luzonicum | Oleoresin | ~2.4% | [1] |

| Daucus carota | Umbels (Mature) | 14.8% - 18.1% | [5][9] |

| Daucus carota | Umbels (Premature) | ~10.1% | [5] |

| Petroselinum crispum | Seeds / Aerial Parts | 1.01% - 2.74% | [6][7][15] |

| Ocotea aff. O. caparrapi | Branch Bark | ~31.3% | [3] |

| Zingiber niveum | Rhizome | ~60% | [3] |

| Cymbopogon spp. | Not Specified | >70% (in a novel variety) | [3] |

Experimental Protocols

The extraction, isolation, and quantification of this compound rely on standard phytochemical techniques.

Methodology: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils containing this compound from plant material.[3][6][16]

-

Preparation: The dried plant material (e.g., seeds, leaves, umbels) is ground into small pieces to increase the surface area for efficient oil extraction.[16]

-

Apparatus: A Clevenger-type apparatus is used.[16] The ground plant material is placed in a round-bottom flask with a sufficient volume of distilled water.

-

Distillation: The flask is heated, causing the water to boil. The resulting steam passes through the plant material, rupturing the oil-containing glands and volatilizing the essential oils.

-

Condensation: The steam and volatile oil mixture travels into a condenser, where it cools and liquefies.

-

Separation: The condensed liquid flows into a separator (the Clevenger trap), where the essential oil, being less dense than water, separates and forms a distinct layer on top.

-

Collection and Drying: The upper oil layer is collected. Anhydrous sodium sulfate is typically added to the collected oil to remove any residual water.[16] The resulting pure essential oil is then stored in a sealed vial, often under nitrogen at low temperatures, for further analysis.[16]

Methodology: Vacuum Distillation

For obtaining pure this compound from the essential oil matrix, fractional distillation under reduced pressure is employed. This method was used in its initial isolation.[1]

-

Apparatus: A vacuum distillation setup is assembled, including a heating mantle, a distillation flask containing the essential oil, a fractionating column, a condenser, a receiving flask, and a vacuum pump.

-

Procedure: The essential oil is heated under a reduced pressure (e.g., 10 torr).[1] The reduced pressure lowers the boiling points of the components, preventing thermal degradation.

-

Fraction Collection: Components of the oil will vaporize and rise through the fractionating column at different temperatures based on their boiling points. The fraction containing this compound is collected at its specific boiling point range under the applied pressure (e.g., 162-165 °C at 10 torr).[1]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the chemical constituents of essential oils, including this compound.[3][6][13]

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., pentane, n-hexane) at a specific ratio (e.g., 1/10 v/v).[6][13]

-

Injection: A small volume (e.g., 0.2-1 µL) of the diluted sample is injected into the gas chromatograph.[6]

-

Separation (GC):

-

Carrier Gas: An inert gas, typically helium, flows through the column at a constant rate.[6]

-

Column: A capillary column (e.g., DB-5, SPB-1, SupelcoWax-10) is used to separate the compounds.[6][11]

-

Temperature Program: The oven temperature is gradually increased according to a set program (e.g., start at 40°C, ramp at 3°C/min to 200°C, then ramp at 15°C/min to 280°C).[6] This allows compounds to elute from the column at different times (retention times) based on their volatility and interaction with the column's stationary phase.

-

-

Detection and Identification (MS):

-

As compounds elute from the GC column, they enter the mass spectrometer.

-

Ionization: They are ionized, typically by electron ionization (EI) at 70 eV.[6]

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.

-

Identification: The mass spectrum of each peak is compared to spectral libraries (e.g., Wiley, NIST) and its calculated retention index (RI) is compared to literature values for positive identification.[6][17]

-

-

Quantification: The relative percentage of each component is calculated from the GC peak areas without using correction factors, assuming a response factor of one for all components.

Visualized Workflows and Pathways

Caption: General experimental workflow for the extraction and quantification of this compound.

Caption: Postulated metabolic pathways and biological targets of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ayurvedicoils.com [ayurvedicoils.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Composition, Antioxidant and Antimicrobial Activity of Essential Oils from Organic Fennel, Parsley, and Lavender from Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cropj.com [cropj.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound - HerbPedia [herbpedia.wikidot.com]

- 11. New Claims for Wild Carrot (Daucus carota subsp. carota) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GEOGRAPHICAL IMPACT ON ESSENTIAL OIL COMPOSITION OF ENDEMIC KUNDMANNIA ANATOLICA HUB.-MOR. (APIACEAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. medcraveonline.com [medcraveonline.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Identification of Compounds in the Essential Oil of Nutmeg Seeds (Myristica fragrans Houtt.) That Inhibit Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Elemicin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Elemicin, a naturally occurring phenylpropene compound found in the essential oils of various plants such as nutmeg (Myristica fragrans) and elemi (Canarium commune), has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the in vitro studies investigating the biological effects of this compound. It focuses on its cytotoxic, antimicrobial, and antioxidant properties, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Cytotoxic and Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. However, its toxicity is closely linked to metabolic activation, a critical consideration for its potential as a therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its metabolites have been quantified in several studies. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Compound | IC50 Value | Reference |

| HepG2 (Human Hepatocellular Carcinoma) | This compound | Not explicitly stated, but used at IC50 concentration for further tests. | [1][2] |

| HepG2 (Human Hepatocellular Carcinoma) | 1'-hydroxythis compound | Not explicitly stated, but used at IC50 concentration for further tests. | [1][2] |

| MCF-7 (Human Breast Adenocarcinoma) | C18H30O4 (from Nutmeg) | 10.75 ppm | [3] |

| A549 (Human Lung Adenocarcinoma) | Elemi Essential Oil (3.5% this compound) | 1199 µg/mL | [4] |

| CCD-19Lu (Normal Human Lung Fibroblast) | Elemi Essential Oil (3.5% this compound) | 37.181 µg/mL | [4] |

Mechanism of Action: Metabolic Activation

The primary mechanism underlying this compound's cytotoxicity involves metabolic activation, primarily through 1'-hydroxylation.[1][2] This process is catalyzed by cytochrome P450 (CYP) enzymes in the liver.

-

Bioactivation: this compound is transformed by CYP enzymes, notably CYP1A1, CYP1A2, and CYP3A4, into a reactive metabolite, 1'-hydroxythis compound.[1][2][5]

-

Toxicity: This reactive metabolite can form conjugates with cellular nucleophiles like cysteine (Cys) and N-acetylcysteine (NAC), leading to cellular toxicity.[1][6]

-

Detoxification and Modulation: The administration of NAC has been shown to significantly ameliorate this compound-induced cytotoxicity in HepG2 cells, whereas depletion of cellular thiols increases toxicity.[1][2]

Mechanism of Action: Induction of Apoptosis

This compound and essential oils containing it have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for anticancer agents.[4][7] The process often involves the activation of caspases and regulation of pro- and anti-apoptotic proteins like BAX and Bcl-2.[4]

Experimental Protocols: Cytotoxicity and Apoptosis

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or its metabolites) dissolved in the appropriate vehicle (e.g., DMSO, ensuring the final concentration does not affect cell viability). Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-only control cells. The IC50 value can be determined by plotting viability against the log of the compound concentration.

Protocol: Apoptosis Detection (General)

Apoptosis can be detected through various methods, including monitoring DNA fragmentation or phosphatidylserine (PS) externalization.[8]

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a set time (e.g., 24 hours). Include positive and negative controls.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining (Annexin V/PI Method):

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Analysis: Analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

Necrotic cells: Annexin V(-) / PI(+)

-

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[3][9]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Compound/Extract | MIC50/MIC Value | Reference |

| Escherichia coli | This compound | 31.25 - 62.5 µg/mL | [3] |

| Pseudomonas aeruginosa | This compound | 31.25 - 62.5 µg/mL | [3] |

| Salmonella typhi | This compound | 31.25 - 62.5 µg/mL | [3] |

| Klebsiella pneumoniae | This compound | 31.25 - 62.5 µg/mL | [3] |

| Staphylococcus aureus | This compound | 31.25 - 62.5 µg/mL | [3] |

Protocol: Broth Microdilution Assay for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent in vitro.[10]

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the broth medium. The concentration range should be sufficient to span the expected MIC.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed. A colorimetric indicator like resazurin may be added to aid in determining viability.[10]

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which are often evaluated by its ability to scavenge free radicals.[3]

Quantitative Antioxidant Data

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | Arillus essential oil from M. fragrans | 216.70 ppm | [3] |

| DPPH Radical Scavenging | Essential oil from Peucedanum lavrentii | 0.61 - 2.54 mg/mL | [3] |

| ABTS Radical Scavenging | Essential oils from Daucus biseriatus | >800 µg/mL | [3] |

Note: Data for pure this compound is limited in the provided context, with most studies evaluating essential oils where this compound is a component.

Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess antioxidant capacity.[11][12][13]

-

DPPH Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare several dilutions of the test compound (this compound) in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Mixture: In a microplate well or cuvette, mix a volume of the sample solution (e.g., 100 µL) with a volume of the DPPH solution (e.g., 100 µL). Prepare a control containing only the solvent and the DPPH solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (typically 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm). The purple color of the DPPH radical fades in the presence of an antioxidant.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the % scavenging against the concentration of the sample.

-

Conclusion

The in vitro evidence strongly suggests that this compound is a biologically active molecule with significant cytotoxic, antimicrobial, and antioxidant potential. Its anticancer activity is critically dependent on metabolic bioactivation to 1'-hydroxythis compound, a mechanism that presents both opportunities for targeted therapy and challenges related to potential toxicity. The broad-spectrum antimicrobial effects position this compound as a candidate for further investigation in the development of new anti-infective agents. Future research should focus on elucidating the specific molecular targets of this compound and its metabolites, exploring its activity in more complex in vitro models (e.g., 3D cell cultures, co-cultures), and investigating potential synergistic effects with existing therapeutic agents.

References

- 1. Role of Metabolic Activation in this compound-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Metabolic Activation in this compound-Induced Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elemi essential oil nanocapsulated drug ameliorates lung cancer via oxidative stress, apoptosis and inflammation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Activation of this compound Leads to the Inhibition of Stearoyl-CoA Desaturase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Potent Anticancer Activity of Essential Oils and Their Bioactive Compounds: Mechanisms and Prospects for Future Cancer Therapy [mdpi.com]

- 8. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. mdpi.com [mdpi.com]

Elemicin's Neurological Crosstalk: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elemicin, a naturally occurring phenylpropene found in various plant species, most notably nutmeg (Myristica fragrans), has garnered scientific interest for its potential psychoactive properties. Structurally analogous to the classic psychedelic mescaline, this compound is believed to exert its effects on the central nervous system through complex interactions with various neurological pathways. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, with a focus on its metabolic activation, interaction with the serotonergic system, and potential modulation of monoamine oxidase activity. While direct quantitative data on this compound's binding affinities and inhibitory concentrations are limited, this document synthesizes available research, including data on structurally similar compounds, to offer a comprehensive overview for researchers and drug development professionals. Detailed experimental protocols for key assays and visual representations of metabolic and signaling pathways are provided to facilitate further investigation into this intriguing compound.

Introduction

This compound (3,4,5-trimethoxyallylbenzene) is a key constituent of the essential oil of nutmeg and other aromatic plants.[1] Its structural resemblance to mescaline has led to speculation about its potential as a psychotropic agent.[2] However, research suggests that this compound itself may be a prodrug, requiring metabolic activation to exert its primary neurological effects.[3] The resulting metabolites are thought to be the primary actors at the synaptic level, influencing neurotransmitter systems to produce altered states of consciousness. Understanding the intricacies of this compound's metabolic fate and its subsequent interactions with neuronal receptors and enzymes is crucial for elucidating its pharmacological profile and assessing its therapeutic potential.

Metabolic Pathways of this compound

The psychoactivity of this compound is likely attributable to its biotransformation into more active compounds. The metabolic activation of this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP1A1, CYP1A2, and CYP3A4 playing significant roles.[3][4]

One of the key metabolic steps is 1'-hydroxylation, which forms the reactive intermediate 1'-hydroxythis compound.[3] This metabolite can then undergo further transformations. While a definitive profile of psychoactive metabolites is yet to be fully established, it is hypothesized that amination of these intermediates could lead to the formation of compounds structurally and functionally similar to mescaline.

Below is a diagram illustrating the proposed metabolic activation pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - HerbPedia [herbpedia.wikidot.com]

- 3. Role of Metabolic Activation in this compound-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Metabolic Activation in this compound-Induced Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phytochemistry of Elemicin: A Technical Guide to its Discovery, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elemicin, a naturally occurring phenylpropene, has garnered significant interest within the scientific community due to its diverse biological activities, ranging from antimicrobial and antioxidant properties to potential psychoactive and toxicological effects. This technical guide provides a comprehensive overview of the discovery, history, and phytochemical analysis of this compound. It details experimental protocols for its extraction, isolation, and characterization, presents quantitative data on its occurrence, and elucidates its key metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Introduction

This compound (1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene) is an aromatic compound found in the essential oils of various plant species. Its molecular structure, characterized by a trimethoxy-substituted benzene ring with an allyl group, is shared by other well-known phenylpropenes such as myristicin and safrole. The presence and concentration of this compound can vary significantly between plant species and even within different parts of the same plant, influencing the oil's overall properties and potential applications. This guide delves into the scientific journey of this compound, from its initial discovery to our current understanding of its complex biological interactions.

History of Discovery and Structural Elucidation

The story of this compound begins with its isolation from elemi oil, a resin obtained from the tree Canarium luzonicum.[1] The compound was named after this source. Later, it was also identified as a constituent of nutmeg oil (Myristica fragrans).[2]

The pioneering work on the structural elucidation of this compound was conducted by the German chemist Friedrich Wilhelm Semmler in the early 20th century. Through a series of chemical degradation and synthesis experiments, Semmler was able to determine the fundamental structure of this compound, identifying the trimethoxyphenyl group and the allyl side chain. Further synthesis work by scientists like Fritz Mauthner solidified the proposed structure.[3]

Physicochemical Properties and Quantitative Occurrence

This compound is a colorless to pale straw-colored viscous liquid with a characteristic spicy and floral aroma.[4][5] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [4] |

| Molar Mass | 208.25 g/mol | [4] |

| Boiling Point | 152-156 °C at 17 mmHg | [4][6] |

| 144-147 °C at 10 mmHg | [6] | |

| Density | 1.058 - 1.070 g/cm³ at 25 °C | [5][6] |

| Refractive Index | 1.5290 - 1.5340 at 20 °C | [5][6] |

| Solubility | Practically insoluble in water. Soluble in ethanol, DMSO, and dimethylformamide. | [4][7] |

This compound is found in a variety of plant species. The table below provides a summary of its quantitative occurrence in the essential oils of some of these plants.

Table 2: this compound Content in Various Plant Essential Oils

| Plant Species | Plant Part | This compound Content (%) | Reference(s) |

| Myristica fragrans (Nutmeg) | Seed | 0.3 - 10.5 | [8][9] |

| Myristica fragrans (Mace) | Aril | up to 10.5 | [8] |

| Canarium luzonicum (Elemi) | Resin | ~2.4 | [8] |

| Cymbopogon khasianus | Leaf | up to 70 | [10] |

| Ocotea caparrapi | Branch Bark | 31.3 | [3] |

| Zingiber niveum | Rhizome | 60 | [3] |

| Laurus nobilis | Leaf | 4.41 | [3] |

| Pisum sativum | 4.6 | [3] | |

| Canarium commune | 2.5 - 10.6 | [3] |

Experimental Protocols

Extraction and Isolation

This method is suitable for obtaining the essential oil from nutmeg seeds, which contains this compound. The yield and composition of the oil can be influenced by the distillation time.

Materials and Equipment:

-

Whole nutmeg seeds

-

Grinder or blender

-

Round-bottom flask (2 L)

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Amber glass vials for storage

Procedure:

-

Grind 100 g of nutmeg seeds into a coarse powder.

-

Transfer the ground nutmeg to the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger apparatus with the flask and a condenser.

-

Heat the mixture to boiling using the heating mantle.

-

Continue the distillation for at least 3-4 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus. For time-fractionated collection, the oil can be collected at different time intervals (e.g., 0-30 min, 30-60 min, etc.) to obtain fractions with varying compositions.

-

After distillation, allow the apparatus to cool.

-

Carefully collect the separated essential oil.

-

Dry the oil over a small amount of anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed amber glass vial at 4 °C.

This protocol is designed for the purification of this compound from elemi oil, its original source. Vacuum distillation is employed to reduce the boiling point of the components and prevent thermal degradation.[1]

Materials and Equipment:

-

Elemi oil (Canarium luzonicum)

-

Vacuum fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and vacuum pump)

-

Heating mantle with a magnetic stirrer

-

Manometer

-

Cold trap

Procedure:

-

Set up the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Place a sample of elemi oil into the distillation flask along with a magnetic stir bar.

-

Begin stirring and gradually apply vacuum to the system, aiming for a pressure of approximately 10 mmHg. Use a cold trap to protect the vacuum pump.

-

Once the desired vacuum is stable, begin heating the distillation flask gently with the heating mantle.

-

Monitor the temperature at the head of the fractionating column. Discard the initial fraction, which will contain more volatile components.

-

Carefully collect the fraction that distills over at a head temperature of 162-165 °C at a pressure of 10 mmHg . This fraction will be enriched in this compound.[1]

-

Collect subsequent fractions at higher temperatures, which will contain less volatile components.

-

Allow the apparatus to cool completely before slowly releasing the vacuum.

-

Analyze the collected fractions for purity using techniques such as GC-MS.

Characterization and Quantification

GC-MS is the most common and powerful technique for the qualitative and quantitative analysis of this compound in essential oils.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or similar

-

Mass Spectrometer: Agilent 5977A MSD or similar

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split ratio, e.g., 50:1)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 3 °C/min to 240 °C

-

Hold at 240 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-550

Sample Preparation:

-

Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., hexane or ethanol) at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by serially diluting the stock solution.

-

Dilute the essential oil sample in the same solvent to a concentration within the calibration range.

Data Analysis:

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum of this compound will show a molecular ion peak at m/z 208.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

NMR spectroscopy is essential for the structural confirmation of isolated this compound.

Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃):

-

¹H NMR:

-

~3.3 ppm (d, 2H, Ar-CH₂-CH=)

-

~3.8 ppm (s, 9H, 3 x -OCH₃)

-

~5.0 ppm (m, 2H, -CH=CH₂)

-

~5.9 ppm (m, 1H, -CH=CH₂)

-

~6.4 ppm (s, 2H, Ar-H)

-

-

¹³C NMR:

-

~40 ppm (Ar-CH₂)

-

~56 ppm (-OCH₃)

-

~61 ppm (-OCH₃)

-

~105 ppm (Ar-C)

-

~115 ppm (=CH₂)

-

~137 ppm (-CH=)

-

~135 ppm (Ar-C)

-

~153 ppm (Ar-C)

-

Biological Signaling Pathways

Metabolic Activation and Detoxification

The biological effects of this compound, including its potential toxicity, are largely dependent on its metabolism in the body.

This compound undergoes metabolic activation primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The key step is the hydroxylation of the allyl side chain to form 1'-hydroxythis compound. Several CYP isoforms are involved, with CYP1A1, CYP1A2, and CYP3A4 being the most significant.[4][5][11] This reactive metabolite is considered a proximate carcinogen.

The body has detoxification pathways to neutralize reactive metabolites like 1'-hydroxythis compound. These are primarily Phase II conjugation reactions.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to 1'-hydroxythis compound, increasing its water solubility and facilitating its excretion.[12][13]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to 1'-hydroxythis compound, also promoting its elimination.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Activation of this compound Leads to the Inhibition of Stearoyl-CoA Desaturase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Metabolic Activation in this compound-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Metabolic Activation in this compound-Induced Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 487-11-6 [thegoodscentscompany.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 11. Metabolic Activation of this compound Leads to the Inhibition of Stearoyl-CoA Desaturase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of sulfotransferase and UDP-glucuronosyltransferase gene expression by the PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Elemicin: An In-Depth Technical Guide on Genotoxicity and Carcinogenicity Research Findings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genotoxicity Findings

The genotoxicity of elemicin has been investigated in a limited number of studies. The findings suggest that this compound's genotoxic potential is largely dependent on its metabolic activation.

Bacterial Reverse Mutation Assay (Ames Test)

No specific quantitative data from Ames tests conducted on this compound have been identified in the reviewed literature. However, it is a common finding that alkenylbenzenes, such as the structurally related methyleugenol, are often negative or only weakly mutagenic in standard bacterial test systems, with or without the addition of a standard S9 metabolic activation system.[1] This is often attributed to the specific metabolic pathways required for their activation, which may not be adequately replicated in these in vitro systems.

In Vitro Mammalian Cell Assays

Micronucleus Assay: A study on Chinese hamster V79 cells demonstrated that this compound can induce a weak but statistically significant increase in micronucleus formation in the absence of an exogenous metabolizing system (S9 mix).[2]

| Cell Line | Concentration (µM) | Treatment Condition | Result | Reference |

| V79 | 100 | -S9 mix | Statistically significant increase in micronuclei | [2] |

| V79 | 500 | -S9 mix | Statistically significant increase in micronuclei | [2] |

Unscheduled DNA Synthesis (UDS) Assay: this compound has been reported to induce unscheduled DNA synthesis in rat hepatocytes, indicating DNA repair activity following damage.[3] However, specific quantitative data, such as net grains per nucleus, were not available in the reviewed literature.

Comet Assay: Studies have mentioned that this compound induces DNA strand breaks as measured by the comet assay.[3] Unfortunately, quantitative data, such as the percentage of DNA in the tail or tail moment values, were not detailed in the available reports.

In Vivo Genotoxicity Studies

gpt delta Transgenic Rat Gene Mutation Assay: A 13-week comprehensive toxicity study in male F344 gpt delta rats showed a significant increase in gpt mutant frequencies in the liver, but only at the highest dose tested.[4][5]

| Dose (mg/kg bw/day) | Duration | Tissue | Result | Reference |

| 25 | 13 weeks | Liver | No significant increase in gpt mutant frequency | [4][5] |

| 100 | 13 weeks | Liver | No significant increase in gpt mutant frequency | [4][5] |

| 400 | 13 weeks | Liver | Significant increase in gpt mutant frequency | [4][5] |

Carcinogenicity Findings

The carcinogenic potential of this compound has been primarily investigated through short-term in vivo studies focusing on preneoplastic lesions. Long-term, two-year carcinogenicity bioassays, which are crucial for a definitive assessment, have not been reported for this compound.[6]

Short-Term In Vivo Carcinogenicity Studies

Glutathione S-Transferase Placental Form (GST-P) Positive Foci: The same 13-week study in F344 gpt delta rats that showed increased mutant frequencies also reported a significant increase in the number and area of GST-P positive foci in the liver at the highest dose.[4][5] GST-P positive foci are considered preneoplastic lesions in rodent hepatocarcinogenesis.

| Dose (mg/kg bw/day) | Duration | Tissue | Result | Reference |

| 25 | 13 weeks | Liver | No significant increase in GST-P positive foci | [4][5] |

| 100 | 13 weeks | Liver | No significant increase in GST-P positive foci | [4][5] |

| 400 | 13 weeks | Liver | Significant increase in the number and area of GST-P positive foci | [4][5] |

DNA Adduct Formation

The formation of DNA adducts is a key mechanism for the initiation of carcinogenesis by many genotoxic compounds. This compound has been shown to form DNA adducts following metabolic activation.

In Vivo DNA Adducts: In the 13-week study with gpt delta rats, this compound-specific DNA adducts were detected in the liver even at the lowest dose of 25 mg/kg bw/day, indicating that DNA damage occurs at exposure levels that do not lead to observable preneoplastic lesions or mutations in the gpt gene.[4]

Metabolic Activation and Signaling Pathways

The genotoxicity of this compound is intrinsically linked to its metabolic activation. The primary pathway involves the hydroxylation of the allyl side chain, followed by sulfonation to a reactive electrophile that can bind to DNA.

Metabolic Activation Pathway

This compound is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, to form 1'-hydroxythis compound.[7] This proximate carcinogen can be further conjugated by sulfotransferases (SULTs) to form a reactive sulfate ester, 1'-sulfoxythis compound. This unstable electrophile can then covalently bind to nucleophilic sites in DNA, forming DNA adducts.

Metabolic activation pathway of this compound leading to DNA adduct formation.

Experimental Protocols

In Vitro Micronucleus Assay in V79 Cells

This protocol is based on the methodology described for the assessment of micronucleus formation in Chinese hamster V79 cells.

-

Cell Culture: V79 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in culture plates and allowed to attach. They are then treated with various concentrations of this compound (e.g., 100 µM and 500 µM) or vehicle control for a defined period (e.g., 3-6 hours). The assay is performed with and without an exogenous metabolic activation system (S9 mix).

-

Cytokinesis Block: Cytochalasin B (at a final concentration of 3-6 µg/mL) is added to the cultures to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: After an incubation period equivalent to 1.5-2 cell cycles, cells are harvested, treated with a hypotonic solution, and fixed. The cells are then dropped onto clean microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: Slides are scored under a microscope for the presence of micronuclei in binucleated cells. At least 1000 binucleated cells per concentration are scored. The frequency of micronucleated binucleated cells is then calculated.

Experimental workflow for the in vitro micronucleus assay.

In Vivo gpt delta Transgenic Rat Gene Mutation Assay

This assay quantifies in vivo gene mutations in the liver of rats.

-

Animal Dosing: Male F344 gpt delta rats are treated with this compound by gavage at various doses (e.g., 0, 25, 100, 400 mg/kg bw/day) for a specified period (e.g., 13 weeks).

-

Tissue Collection and DNA Extraction: Following the treatment period, animals are euthanized, and the liver is collected. High molecular weight genomic DNA is extracted from the liver tissue.

-

In Vitro Packaging: The lambda EG10 shuttle vector, containing the gpt gene, is rescued from the genomic DNA using in vitro packaging extracts.

-

Infection and Selection: The rescued phages are used to infect E. coli expressing Cre recombinase. This leads to the excision of a plasmid containing the gpt gene. The bacteria are then plated on medium containing 6-thioguanine (6-TG). Only bacteria with a mutated, non-functional gpt gene can survive and form colonies in the presence of 6-TG.

-

Mutant Frequency Calculation: The total number of rescued plasmids is determined by plating on a non-selective medium. The gpt mutant frequency is calculated by dividing the number of 6-TG resistant colonies by the total number of rescued plasmids.

Immunohistochemical Analysis of GST-P Positive Foci

This method is used to identify and quantify preneoplastic lesions in the liver of treated rats.

-

Tissue Preparation: Liver samples from rats treated with this compound are fixed, processed, and embedded in paraffin.

-

Immunohistochemistry:

-

Paraffin-embedded liver sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the epitope.

-

The sections are incubated with a primary antibody specific for GST-P.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.

-

The signal is visualized using a chromogenic substrate (e.g., diaminobenzidine), which produces a colored precipitate at the site of the antigen.

-

The sections are counterstained with a nuclear stain like hematoxylin.

-

-

Quantification: The number and area of GST-P positive foci are quantified using an image analysis system. The results are typically expressed as the number of foci per cm² and the total area of foci as a percentage of the total liver section area.

Conclusions and Future Directions

The available evidence strongly suggests that this compound is a genotoxic compound that can lead to the formation of preneoplastic lesions in the liver of rodents at high doses. The mechanism of genotoxicity involves metabolic activation to a reactive metabolite that forms DNA adducts. However, significant data gaps remain. The lack of quantitative data from a full battery of standard genotoxicity tests (Ames, Comet, UDS) and the absence of long-term carcinogenicity bioassays make a comprehensive human risk assessment challenging.

Future research should focus on:

-

Conducting a comprehensive battery of in vitro genotoxicity assays with appropriate metabolic activation systems to fully characterize the mutagenic and clastogenic potential of this compound.

-

Performing long-term, two-year carcinogenicity bioassays in rodents to definitively assess the carcinogenic potential of this compound.

-

Quantifying the levels of this compound-DNA adducts in target tissues at various dose levels and correlating these with genotoxic and carcinogenic outcomes.

-

Further elucidating the specific human CYP and SULT enzymes involved in this compound activation to better extrapolate rodent data to humans.

For drug development professionals, these findings highlight the importance of early-stage toxicological screening for compounds containing the alkenylbenzene scaffold. The potential for metabolic activation to genotoxic metabolites should be a key consideration in the safety assessment of such molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Myristicin and this compound: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myristicin and this compound: Potentially Toxic Alkenylbenzenes in Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Role of Metabolic Activation in this compound-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of Elemicin in Nutmeg (Myristica fragrans): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of elemicin, a phenylpropene compound, in Myristica fragrans (nutmeg). The document details quantitative data, experimental protocols for analysis, and the biosynthetic origins of this psychoactive and aromatic compound.

Quantitative Occurrence of this compound

This compound is a significant constituent of the essential oil of nutmeg, with its concentration varying depending on the geographical origin, the part of the fruit (seed or mace), and the extraction method used.[1][2][3] The data compiled from various studies are summarized below to provide a comparative analysis of this compound content.

Table 1: Quantitative Analysis of this compound in Myristica fragrans

| Plant Part | Sample Origin/Type | Analytical Method | This compound Content (%) | Reference |

| Nutmeg Seed Oil | Indian | GC | 1.38 | [4] |

| Mace Oil | Indian | GC | 3.14 | [4] |

| Nutmeg Seed Oil | Sri Lankan | Not Specified | 2.1 | [1] |

| Nutmeg Seed Oil | West India / SE Asia | Not Specified | 0.3 - 4.6 | [1][5] |

| Mace Oil | Not Specified | Not Specified | 10.5 | [2] |

| Nutmeg Seed | Amboina Island | Steam Distillation, GC-FID, GC-MS | 11.03 | [3] |

| Mace | Amboina Island | Steam Distillation, GC-FID, GC-MS | 10.83 | [3] |

| n-Hexane Seed Extract | Southern India | GC-MS | 24.44 | [6] |

| Essential Oil | Not Specified | GC-MS | 8.29 | [7] |

| Oleoresin (Hexane) | Not Specified | GC-MS | 17.8 | [8] |

| Oleoresin (Acetone) | Not Specified | GC-MS | 9.6 | [8] |

| Oleoresin (Ethyl acetate) | Not Specified | GC-MS | 11.5 | [8] |

Experimental Protocols

The isolation and quantification of this compound from Myristica fragrans involve several established methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed for accurate quantification.[9][10]

Protocol for this compound Quantification by GC-MS

This protocol outlines a general procedure for the quantification of this compound in nutmeg seed extracts.

1. Sample Preparation: n-Hexane Extraction

-

Air-dry nutmeg seeds at 50°C and pulverize them into a coarse powder.[6]

-

Perform extraction using n-hexane as the solvent in a Soxhlet apparatus.

-

Concentrate the resulting extract under reduced pressure to obtain the essential oil.

2. GC-MS Analysis

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Shimadzu GCMS-TQ™ 8040 system).[11][12]

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp up to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

-

Quantification: this compound is identified based on its retention time and mass spectrum compared to a pure standard. Quantification is achieved by constructing a calibration curve with standard solutions of known concentrations.[11][13] The limit of detection (LOD) and limit of quantification (LOQ) for this compound in serum have been reported as low as 0.14-0.16 ng/mL and 0.5 ng/mL, respectively.[11][13][14]

Protocol for HPLC-Guided Isolation of this compound

This protocol describes a method for the isolation of this compound for further studies, guided by HPLC analysis.[9]

1. Extraction and Fractionation

-

Extract powdered nutmeg kernel sequentially with methanol.

-

Defat the methanolic extract by storing it at low temperatures and filtering.

-

Concentrate the extract and partition it between ethyl acetate and water.

-

The ethyl acetate fraction, which contains the majority of phenylpropanoids, is used for further purification.[9]

2. Chromatographic Purification

-

Medium Pressure Liquid Chromatography (MPLC):

-

Subject the ethyl acetate fraction to MPLC on a silica gel column.

-

Elute with a gradient of ethyl acetate in n-hexane (e.g., 0-60%).[9]

-

Monitor the fractions by HPLC to identify those rich in this compound.

-

-

Preparative HPLC:

-

Pool the this compound-rich fractions and subject them to preparative HPLC on a C18 column.

-

Use an isocratic or gradient mobile phase of methanol and water to achieve final purification.

-

3. Structure Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

This compound is a phenylpropanoid derived from the shikimic acid pathway.[13] This pathway provides the aromatic amino acid L-phenylalanine, which is the precursor for a wide array of secondary metabolites in plants. Recent research in carrot (Daucus carota) has shed light on the final steps of this compound biosynthesis, indicating a pathway that diverges from lignin biosynthesis after the formation of sinapyl alcohol.[11]

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from Myristica fragrans.

Caption: Experimental workflow for this compound analysis and isolation.

References

- 1. Role of Metabolic Activation in this compound-Induced Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shikimic acid pathway: Topics by Science.gov [science.gov]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Phenylpropanoids and neolignans isolated from Myristica fragrans enhance glucose uptake in myotubes - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identifying the Minimal Enzymes Required for Biosynthesis of Epoxyketone Proteasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of this compound and isothis compound in Daucus carota leaves. | Semantic Scholar [semanticscholar.org]

- 12. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. Shikimate pathway - Wikipedia [en.wikipedia.org]

Elemicin: A Comprehensive Technical Guide on its Role as a Secondary Metabolite in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elemicin, a phenylpropene secondary metabolite found in a variety of plant species, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, natural occurrence, and multifaceted pharmacological roles, including its antimicrobial, antioxidant, and potential psychoactive properties. Detailed experimental protocols for the extraction, purification, and quantification of this compound are presented, alongside methodologies for key biological assays. The guide also elucidates the metabolic activation of this compound and its subsequent mechanism of action, with a focus on its inhibition of Stearoyl-CoA Desaturase 1 (SCD1). All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this compound's role in plant biochemistry and its potential applications in drug development.

Introduction

This compound (1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene) is a naturally occurring phenylpropene, a class of organic compounds synthesized by plants as secondary metabolites.[1] These compounds are not directly involved in the normal growth, development, or reproduction of the plant but often play a crucial role in defense mechanisms and environmental interactions. This compound is a constituent of the essential oils of several aromatic plants and is structurally similar to other well-known phenylpropenes like myristicin and safrole.[1][2] Its presence in various spices and medicinal plants has led to investigations into its pharmacological properties, which range from antimicrobial and antioxidant to potential psychoactive and toxicological effects.[1][3] This guide aims to provide a comprehensive technical resource for researchers and professionals in drug development by detailing the current knowledge on this compound's biosynthesis, biological activities, and mechanisms of action, supported by experimental data and protocols.

Biosynthesis and Natural Occurrence

This compound is synthesized in plants via the phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites derived from the amino acid phenylalanine.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the core phenylpropanoid pathway. While the complete pathway is still under investigation in all this compound-producing species, studies in carrot (Daucus carota) have elucidated key steps. The biosynthesis can proceed through a route independent of eugenol, diverging from the lignin biosynthetic pathway after the formation of sinapyl alcohol.[4]

Key enzymatic steps in the proposed biosynthesis of this compound include:

-